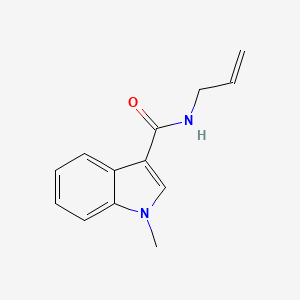
N-Phenyl-4-fluorocinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-4-fluorocinnamamide (abbreviated as 4F-Phenyl) is a research chemical that belongs to the class of amides. It has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-Phenyl-4-fluorocinnamamide is not fully understood. However, it is believed to act as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved cognitive function and mood. Additionally, it has been found to induce apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Phenyl-4-fluorocinnamamide in lab experiments is its potential therapeutic effects. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-Phenyl-4-fluorocinnamamide. One direction is to further investigate its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in drug discovery. Finally, it would be interesting to explore its potential applications in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a research chemical that has gained attention in recent years due to its potential applications in scientific research. It has been studied for its potential anti-cancer properties and its use in treating neurodegenerative diseases. While its mechanism of action is not fully understood, it has been found to increase dopamine levels in the brain and induce apoptosis in cancer cells. There are several advantages and limitations to using this compound in lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-Phenyl-4-fluorocinnamamide involves the reaction of 4-fluorocinnamic acid with phenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity of the final product can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-Phenyl-4-fluorocinnamamide has been used in various scientific research studies such as drug discovery, neuropharmacology, and cancer research. It has been found to exhibit potential anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPNVSRVPDMFO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)



![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)

